molecular formula C13H16ClNO3 B2791456 Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate CAS No. 2223113-98-0

Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate

Cat. No. B2791456
CAS RN: 2223113-98-0
M. Wt: 269.73
InChI Key: BNLZLKRBQNQWDO-NSHDSACASA-N
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Description

This compound is an ester, which is a class of organic compounds that commonly result from the condensation of a carboxylic acid and an alcohol . The name suggests it contains a chloroacetyl group, an amino group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The 3D structure of a similar compound can be viewed using specialized software .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be converted into primary, secondary and tertiary amides by an aminolysis reaction with ammonia, primary amine and a secondary amine respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it would interact with biological systems in a specific way to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the development of new drugs or materials, or in various chemical reactions .

properties

IUPAC Name

ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-18-13(17)8-11(15-12(16)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZLKRBQNQWDO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3S)-3-(2-chloroacetamido)-3-phenylpropanoate

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